(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid is a heterocyclic compound characterized by a pyrimidine ring with a methylthio substitution and an acrylic acid moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. It serves as a building block for more complex heterocyclic compounds and is investigated for its properties as an enzyme inhibitor and therapeutic agent.
The compound is classified as a pyrimidine derivative, specifically featuring a methylthio group at the 2-position of the pyrimidine ring. The compound's chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, which reflects its functional groups and connectivity. Its chemical formula is C₁₁H₁₃N₃O₂S, and it has a unique identifier in chemical databases such as the Chemical Abstracts Service registry number 915924-30-0.
The synthesis of (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid typically involves several key steps:
The reactions are conducted under controlled conditions, often utilizing solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions. Temperature and reaction times are optimized based on the specific reagents used to ensure high yields.
The molecular structure of (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid features a double bond between the carbon atoms adjacent to the carboxylic acid group, contributing to its reactivity. The presence of the methylthio group enhances its biological activity by influencing its interaction with biological targets.
Key structural data includes:
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid can undergo various reactions, including:
Reagents commonly used include:
The mechanism of action for (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid primarily involves its interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways through receptor interactions. The precise pathways depend on the biological context and specific applications being investigated.
Key chemical properties include:
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) for structural characterization .
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid has several notable applications:
The synthesis of β-lactam analogues incorporating the pyrimidine-acrylate scaffold leverages peptide coupling strategies adapted from cinnamic acid hybrid syntheses. The most effective methodologies employ (dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI∙HCl) mediated N-acylation (Figure 3). These reagents facilitate amide bond formation between pyrimidine amines and acrylic acid derivatives, confirmed by characteristic ¹³C-NMR carbonyl signals at δ 160 ppm and trans-configured alkene protons (J ≈ 15 Hz). BOP coupling typically achieves yields of 70–85% under inert atmospheres, while EDCI∙HCl with N-hydroxysuccinimide active esters provides marginally higher yields (78–88%) with reduced epimerization risk [4].
Table 1: Coupling Reagent Performance for β-Lactam Analogues
Reagent | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
BOP | DMF, 0°C to RT, 12h | 70–85% | Rapid activation |
EDCI∙HCl/NHS | DCM, RT, 8h | 78–88% | Minimal epimerization |
Enantioselective synthesis of chiral pyrimidine-acrylate hybrids remains challenging due to the planar pyrimidine ring. Emerging approaches utilize organocatalysts (e.g., L-proline derivatives) or chiral Lewis acids (e.g., BINOL-zinc complexes) to induce asymmetry during the C–C bond formation step. In model reactions, imidazo[1,2-a]pyridine-based catalysts enable asymmetric Michael additions to acrylate acceptors, achieving enantiomeric excess (ee) up to 92%. Solvent polarity critically influences ee values, with aprotic solvents like toluene enhancing stereoselectivity by minimizing catalyst aggregation. Hybrids synthesized via this route show promise as enzyme inhibitors, though yield optimization (<60% currently) requires further study [6].
Table 2: Asymmetric Catalysis Approaches
Catalyst Type | Reaction | ee (%) | Yield (%) | Optimal Solvent |
---|---|---|---|---|
L-Proline-tert-butyl ester | Michael addition | 88 | 55 | Toluene |
BINOL-Zn complex | Aldol condensation | 92 | 48 | Dichloromethane |
Selective modification of the pyrimidine ring or acrylic acid moiety enables diversification of the core scaffold. Key strategies include:
Table 3: Post-Functionalization Reactions and Yields
Reaction Type | Reagents/Conditions | Position Modified | Yield Range |
---|---|---|---|
Electrophilic formylation | TiCl₄, HC(OMe)₃, DCM, 0°C | Pyrimidine C4 | 60–72% |
Nucleophilic displacement | RNH₂, EtOH, 60°C, 6h | 2-(Methylthio) | 65–80% |
Decarboxylative coupling | Pd(OAc)₂, ArB(OH)₂, DMF, 80°C | Acrylate β-carbon | 40–75% |
Reaction efficiency is highly sensitive to solvent polarity and thermal parameters:
Table 4: Solvent/Temperature Optimization for Key Reactions
Reaction | Optimal Solvent | Temperature | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Amide coupling | DMF | 25°C | 85 | <5% (isomerized product) |
Nucleophilic displacement | Ethanol | 60°C | 80 | <2% (hydrolysis) |
Microwave-assisted coupling | Solvent-free | 120°C | 90 | None detected |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0